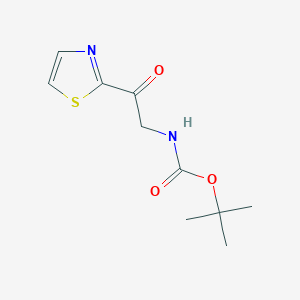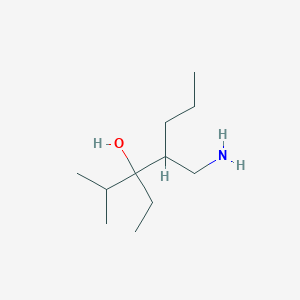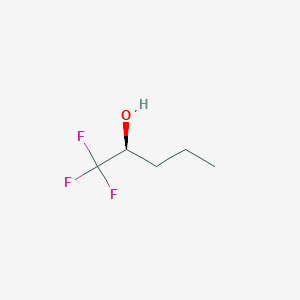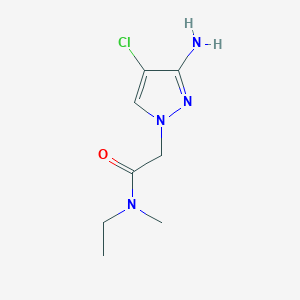
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a chloro substituent, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide typically involves the reaction of 3-amino-4-chloropyrazole with N-ethyl-N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide or acetonitrile, and a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
化学反応の分析
Types of Reactions
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to form the corresponding amine.
Substitution: The chloro substituent can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or sodium hydroxide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Hydroxy or alkoxy derivatives of the compound.
科学的研究の応用
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-carbamoylacetamide
- 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethylpropanamide
Uniqueness
Compared to similar compounds, 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the acetamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C8H13ClN4O |
|---|---|
分子量 |
216.67 g/mol |
IUPAC名 |
2-(3-amino-4-chloropyrazol-1-yl)-N-ethyl-N-methylacetamide |
InChI |
InChI=1S/C8H13ClN4O/c1-3-12(2)7(14)5-13-4-6(9)8(10)11-13/h4H,3,5H2,1-2H3,(H2,10,11) |
InChIキー |
UVGYBDLZEAKGQT-UHFFFAOYSA-N |
正規SMILES |
CCN(C)C(=O)CN1C=C(C(=N1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


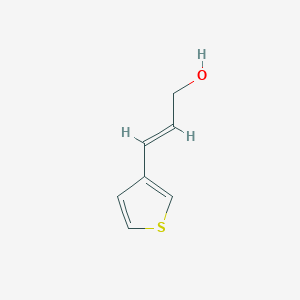
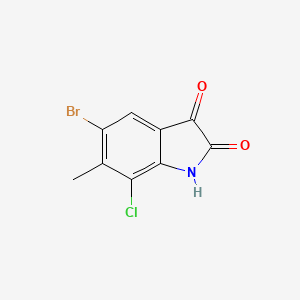

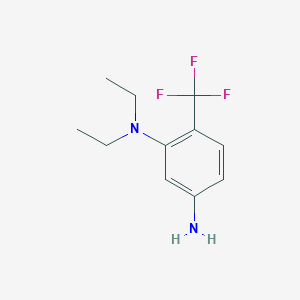
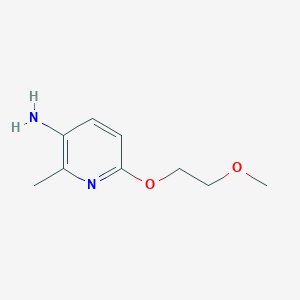
![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate](/img/structure/B13629491.png)
![9-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13629503.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B13629510.png)
